((3,4-Dimethoxyphenyl)sulfonyl)-L-proline
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Overview
Description
((3,4-Dimethoxyphenyl)sulfonyl)-L-proline: is a chemical compound with the molecular formula C13H17NO6S and a molecular weight of 315.34 g/mol . It is primarily used for research purposes and is not intended for human use
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline typically involves the reaction of L-proline with a sulfonyl chloride derivative of 3,4-dimethoxybenzene. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activities .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its unique structural features .
Medicine: While not directly used in medicine, derivatives of this compound may be explored for their therapeutic potential in drug discovery and development .
Industry: The compound can be utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial applications .
Mechanism of Action
The mechanism of action of ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The methoxy groups on the phenyl ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- [(3,4-Dimethoxyphenyl)sulfonyl]hydrazide
- 4-[(3,4-Dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
Comparison: ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable tool in research and development .
Properties
Molecular Formula |
C13H17NO6S |
---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
(2S)-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO6S/c1-19-11-6-5-9(8-12(11)20-2)21(17,18)14-7-3-4-10(14)13(15)16/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
KXBVANCVBWUHCU-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O)OC |
Origin of Product |
United States |
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